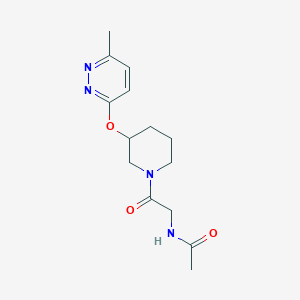

N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

CAS No.: 2034439-48-8

Cat. No.: VC4823914

Molecular Formula: C14H20N4O3

Molecular Weight: 292.339

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034439-48-8 |

|---|---|

| Molecular Formula | C14H20N4O3 |

| Molecular Weight | 292.339 |

| IUPAC Name | N-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide |

| Standard InChI | InChI=1S/C14H20N4O3/c1-10-5-6-13(17-16-10)21-12-4-3-7-18(9-12)14(20)8-15-11(2)19/h5-6,12H,3-4,7-9H2,1-2H3,(H,15,19) |

| Standard InChI Key | FXMKEMUILXDUKO-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CNC(=O)C |

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps:

-

Formation of the Pyridazine Ring: This can be achieved through cyclization reactions under acidic or basic conditions.

-

Attachment of the Piperidine Ring: Nucleophilic substitution reactions are commonly used to link the piperidine ring to the pyridazine ring via an ether linkage.

-

Incorporation of the Acetamide Group: This involves reacting the oxoethyl linker with acetic acid derivatives.

Potential Applications

Given its structural complexity, this compound could have applications in:

-

Medicinal Chemistry: It may interact with specific biological targets, making it a candidate for drug development.

-

Organic Synthesis: It serves as a building block for more complex molecules.

Chemical Reactions and Stability

The compound can undergo various chemical reactions:

-

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

-

Oxidation: The compound may be oxidized using strong oxidizing agents.

Comparison with Similar Compounds

Similar compounds include those with variations in the heterocyclic rings or functional groups:

-

1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone: Features a thiophene ring instead of an acetamide group.

-

1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone: Contains a pyrrole ring .

Data Table: Comparison of Similar Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide | CHNO | Estimated 323.38 | Pyridazine, Piperidine, Acetamide |

| 1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone | CHNOS | 317.4 | Pyridazine, Piperidine, Thiophene |

| 1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | CHNO | 300.36 | Pyridazine, Piperidine, Pyrrole |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume